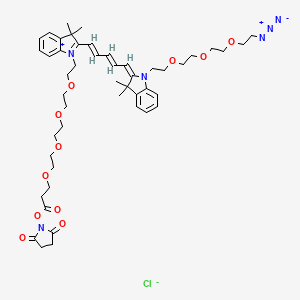
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5, is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Labeling
Overview:
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 is primarily used for bioconjugation, allowing researchers to label proteins, peptides, and nucleic acids with fluorescent markers. The azide group enables the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating stable conjugation to terminal alkynes.
Applications:
- Protein Labeling: The compound is extensively used for labeling antibodies and other proteins for fluorescence microscopy and flow cytometry. The minimal structural impact of the Cy5 dye ensures that the biological activity of the labeled molecules is preserved .
- Nucleic Acid Detection: It can be conjugated to oligonucleotides for applications in hybridization assays, enhancing the sensitivity and specificity of nucleic acid detection methods .
Imaging Techniques
Overview:
Due to its strong fluorescence properties, this compound is employed in various imaging techniques.
Applications:
- Fluorescence Microscopy: The compound's excitation wavelength around 650 nm and emission peak at approximately 670 nm make it ideal for use in fluorescence microscopy, allowing for high-resolution imaging of biological samples .
- In Vivo Imaging: Its application in in vivo studies has been demonstrated through the development of fluorescent probes for tumor visualization. For instance, conjugates of this compound have been used to track tumor-targeting agents in animal models .
Drug Development
Overview:
The compound plays a significant role in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Applications:
- Antibody-Drug Conjugates: this compound can be utilized to create ADCs that deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity. The PEG linker enhances solubility and reduces immunogenicity .
- PROTAC Development: As a PROTAC linker, this compound facilitates targeted protein degradation by linking a ligand that binds to a target protein with an E3 ligase ligand. This innovative approach has shown promise in selectively degrading pathogenic proteins associated with various diseases .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C55H73ClN4O16 |
|---|---|
Molekulargewicht |
1081.65 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C48H65N6O11.ClH/c1-47(2)38-12-8-10-14-40(38)52(22-26-60-30-34-63-33-29-59-25-21-50-51-49)42(47)16-6-5-7-17-43-48(3,4)39-13-9-11-15-41(39)53(43)23-27-61-31-35-64-37-36-62-32-28-58-24-20-46(57)65-54-44(55)18-19-45(54)56;/h5-17H,18-37H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DQTDTGOLVZSMQB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















